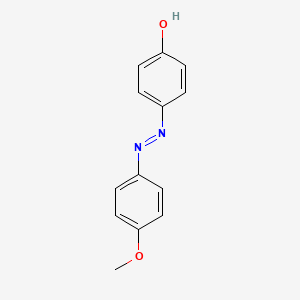
4-((p-Hydroxyphenyl)azo)anisole
Numéro de catalogue B1595334
Poids moléculaire: 228.25 g/mol
Clé InChI: WEFGJDSWBHPXOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05272234
Procedure details


0.1 moles of p-methoxy aniline was dissolved in 28 ml of concentrated hydrochloric acid and 28 ml of water was added. Then 0.1 moles of sodium nitrite was dissolved in 350 ml of water and the solution was dropped slowly at 0-5° c into the aforementioned solution. 10 g of phenol, 4 g of sodium hydroxide and 21 g of sodium carbonate were dissolved in 350 ml of water and then added dropwisely into the above cold mixed solution at 0-5° C. After 15 minutes, hydrochloric acid with a pH at 2-3 was added and the precipitate was washed twice with 50 ml of water. Compound 4, 4-hydroxyl-4'-methoxyazobenzene, was obtained with a yield of 82% after filtration and recrystallization with chloroform.










Name

Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>Cl.O>[OH:20][C:14]1[CH:19]=[CH:18][C:17]([N:10]=[N:7][C:6]2[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:16][CH:15]=1 |f:1.2,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was dropped slowly at 0-5° c into the aforementioned solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwisely into the above cold mixed solution at 0-5° C
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate was washed twice with 50 ml of water
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
